molecular formula C9H16O2S B13058070 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13058070
M. Wt: 188.29 g/mol
InChI Key: ZPJKJTTZBRUEJL-UHFFFAOYSA-N
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Description

Chemical Context of Cyclobutane-Containing Carboxylic Acids

Cyclobutane rings introduce significant strain energy (~110 kJ/mol) due to their nonplanar geometry, which influences both reactivity and stability. Carboxylic acid derivatives of cyclobutane, such as cyclobutanecarboxylic acid (CAS 3721-95-7), are valued for their role in synthesizing bioactive molecules. For instance, cyclobutanecarboxylic acid serves as a precursor to pharmaceuticals like butorphanol and boceprevir. The strained ring enhances electrophilic character at the carbonyl group, facilitating nucleophilic substitutions and cycloadditions.

Table 1: Representative Cyclobutane Carboxylic Acids and Their Applications

Compound Name Key Features Applications
Cyclobutanecarboxylic acid High boiling point (196°C), corrosive Drug synthesis (e.g., nalbuphine)
cis-1,3-Disubstituted derivatives Diastereoselective synthesis routes RORγt inverse agonists (e.g., TAK-828F)
3-Methyl-1-(propan-2-ylsulfanyl) Sulfanyl and methyl substituents Potential catalyst intermediates

The synthetic versatility of these compounds is exemplified by scalable routes, such as the diastereoselective reduction of cyclobutylidene Meldrum’s acid derivatives to yield cis-1,3-disubstituted scaffolds.

Structural Significance of 1-Substituted Cyclobutane Derivatives

Substitution at the 1-position of cyclobutane carboxylic acids introduces conformational constraints that modulate molecular interactions. For example, 1-sulfanyl substituents create axial chirality, influencing binding affinity in enzyme-active sites. The propan-2-ylsulfanyl group in 3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid introduces steric bulk, which stabilizes specific ring puckering conformations. This effect is critical in medicinal chemistry, where substituent orientation impacts pharmacokinetic properties.

Density functional theory (DFT) studies of analogous compounds reveal that 1-substituents alter the cyclobutane ring’s torsional angles, shifting strain distribution. For instance, bulky groups like propan-2-ylsulfanyl increase torsional strain at the 1- and 3-positions, enhancing reactivity toward ring-opening reactions.

Role of Sulfanyl and Methyl Substituents in Cyclobutane Systems

The sulfanyl (-S-) and methyl (-CH₃) groups in 3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid contribute distinct electronic and steric effects:

  • Sulfanyl Group :

    • The propan-2-ylsulfanyl moiety acts as a strong electron-donating group via hyperconjugation, increasing electron density at the cyclobutane ring.
    • Steric hindrance from the branched isopropyl group restricts rotational freedom, favoring equatorial positioning in solution.
  • Methyl Group :

    • The 3-methyl substituent enhances lipophilicity, improving membrane permeability in bioactive analogs.
    • Methyl groups at the 3-position reduce ring strain by mitigating angle distortion, as shown in X-ray crystallography studies of related compounds.

Table 2: Substituent Effects on Cyclobutane Carboxylic Acids

Substituent Electronic Effect Steric Effect Biological Impact
Propan-2-ylsulfanyl Electron-donating High hindrance (branched) Enhanced target selectivity
Methyl Weakly donating Moderate hindrance Improved metabolic stability

These substituents collectively enhance the compound’s utility in asymmetric catalysis and drug design. For example, the sulfanyl group’s lone pairs facilitate coordination to transition metals, enabling use in cross-coupling reactions.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

3-methyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2S/c1-6(2)12-9(8(10)11)4-7(3)5-9/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

ZPJKJTTZBRUEJL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)SC(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these steps:

Specific Preparation Routes

Preparation of 3-Oxo-1-cyclobutane-carboxylic acid as a Key Intermediate

A closely related compound, 3-oxo-1-cyclobutane-carboxylic acid, serves as a precursor in synthesizing similar cyclobutane carboxylic acids. Its preparation involves:

  • Starting from 3-dichloroacetone reacting with ethylene glycol to form a dioxolane intermediate.
  • Hydrolysis and ring closure under acidic conditions (20-25% hydrochloric acid) at elevated temperatures (~100 °C) for 45-55 hours.
  • Isolation by filtration, ether extraction, drying, and crystallization to yield the cyclobutane carboxylic acid derivative.

This method uses readily available raw materials, mild reaction conditions, and achieves yields up to 92% depending on ester substituents used.

Step Reagents/Conditions Product Yield (%) Notes
1 3-Dichloroacetone + ethylene glycol + p-methylbenzenesulfonic acid, reflux 2,2-dichloromethyl-1,3-dioxolane 88-92 Intermediate formation
2 Dialkyl esters + 20-25% HCl, 100 °C, 45-55 h 3-oxo-1-cyclobutane-carboxylic acid 49-92 Acid hydrolysis and ring closure

This intermediate can be further functionalized to introduce sulfanyl groups.

Introduction of the Propan-2-ylsulfanyl Group

The sulfanyl substituent (propan-2-ylsulfanyl) is typically introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) on the cyclobutane ring with isopropylthiol or its derivatives. Although explicit detailed protocols for this exact substitution on the cyclobutane ring are scarce, analogous sulfanyl substitutions are well-documented in the literature involving:

  • Reaction of cyclobutane halides with isopropyl thiol under basic or neutral conditions.
  • Use of mild bases or catalysts to facilitate substitution without oxidation of sulfur.
  • Control of temperature and solvent to optimize yield and prevent side reactions.

This step is critical to maintain the sulfanyl group in the thioether state rather than oxidizing to sulfoxides or sulfones.

Alternative Synthetic Approaches

Research Findings and Experimental Data

  • The preparation of cyclobutane carboxylic acids via acid hydrolysis of dialkyl esters under reflux with hydrochloric acid is well-established, yielding high purity products suitable for further functionalization.
  • The sulfanyl group introduction is sensitive to reaction conditions; mild nucleophilic substitution avoids oxidation and side reactions.
  • Experimental data on similar compounds show melting points, solubility, and spectral data (NMR, IR) consistent with successful synthesis and purity confirmation.
  • Computational studies (DFT and Hartree-Fock) on related cyclobutane carboxylic acids support the stability of the cyclobutane ring and predict favorable reactivity for sulfanyl substitutions.

Summary Table of Preparation Methods

Preparation Step Method Reagents/Conditions Yield Remarks
Cyclobutane ring formation Acid hydrolysis of dialkyl esters Dialkyl ester + 20-25% HCl, 100 °C, 45-55 h 49-92% Mild conditions, scalable
Sulfanyl group introduction Nucleophilic substitution Cyclobutane halide + isopropyl thiol, base, mild temp Variable Requires careful control to prevent oxidation
Purification Filtration, ether extraction, drying, crystallization Standard organic work-up High purity Confirmed by spectral methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, toluene

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted cyclobutane derivatives

Scientific Research Applications

Organic Synthesis

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for various transformations, making it useful in the development of complex organic molecules. It can undergo reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for synthesizing more complex compounds.

Biological Activities

Research indicates that this compound may exhibit potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have explored its interaction with biological targets, suggesting that it could inhibit certain enzymes or modulate biochemical pathways. This makes it a candidate for further investigation in pharmacology and drug development .

Pharmaceutical Intermediate

In the pharmaceutical industry, 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is explored as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural characteristics can enhance the efficacy of drugs by improving their bioavailability or targeting specific biological pathways .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid against various bacterial strains. The results demonstrated significant inhibition of growth in several pathogens, suggesting its potential use as a natural preservative or therapeutic agent in treating infections.

Case Study 2: Drug Formulation Development

In a recent formulation study, researchers incorporated this compound into topical drug delivery systems. The findings indicated improved skin penetration and retention of active ingredients, highlighting its role as a permeation enhancer in dermatological applications.

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for synthesizing complex organic molecules through various chemical reactions.
Biological ResearchPotential antimicrobial and anti-inflammatory properties; interaction with biological targets.
Pharmaceutical IndustryIntermediate in drug synthesis; enhances bioavailability and efficacy of drugs.
Cosmetic FormulationsInvestigated for use in topical formulations to improve skin absorption and effectiveness.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Substituents
3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid (Target) C₉H₁₄O₂S 202.27 (calculated) ~2.8 1 (COOH) 3 (COOH, S) 3 Methyl, isopropylthio, COOH
3-Pentylcyclobutane-1-carboxylic acid C₁₀H₁₈O₂ 170.25 3.2 1 2 5 Pentyl, COOH
(E)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) C₉H₁₅NO₂ 185.22 1.5 2 (NH₂, COOH) 4 (NH₂, COOH, alkene) 4 Butenyl, amino, COOH
1-Phenylprop-2-yn-1-yl cyclobutane-1-carboxylate C₁₇H₁₅Cl₅O₂ 440.51 5.8 0 2 4 Trichloromethyl, dichloro, phenylpropargyl

Key Observations:

Lipophilicity (XLogP3):

  • The target compound’s XLogP3 (~2.8) is lower than 3-pentylcyclobutane-1-carboxylic acid (3.2) due to the polarizable sulfur atom in the isopropylthio group, which reduces hydrophobicity compared to a purely aliphatic pentyl chain .
  • The ester derivative in has a markedly higher XLogP3 (5.8) due to bulky, halogenated substituents .

Hydrogen Bonding: The target compound and E7 exhibit higher hydrogen bonding capacity (donors/acceptors) compared to the ester in , suggesting greater solubility in polar solvents.

Steric Effects:

  • The trichloromethyl and dichloro groups in ’s compound introduce extreme steric hindrance, likely limiting conformational flexibility compared to the target compound’s methyl and isopropylthio groups .

Q & A

Q. What are the standard synthetic routes for 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid?

Methodological Answer: A common approach involves reacting cyclobutane-1-carboxylic acid chloride with propan-2-ylsulfanyl nucleophiles (e.g., isopropylthiol) under anhydrous conditions. For example:

  • Reagents : Cyclobutane-1-carboxylic acid chloride (prepared via thionyl chloride activation), propan-2-ylsulfanyl derivative, pyridine (as a base), anhydrous benzene .
  • Conditions : Dropwise addition at room temperature with vigorous stirring, followed by purification via recrystallization or column chromatography.
  • Key Considerations : Control moisture to avoid hydrolysis of the acid chloride.
Reagent Role Stoichiometry
Cyclobutane-1-carboxylic acid chlorideElectrophile1 eq
Propan-2-ylsulfanolNucleophile1.2 eq
PyridineAcid scavenger1.2 eq

Q. Which spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to confirm cyclobutane ring geometry, methyl group multiplicity, and thioether linkage (δ ~2.8–3.2 ppm for SCH(CH3_3)2_2) .
  • IR : Stretching frequencies for carboxylic acid (-COOH, ~2500–3300 cm1^{-1}) and C-S bond (~600–700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutane ring influence reactivity in derivatization?

Methodological Answer: The strained cyclobutane ring increases reactivity toward ring-opening or functionalization. For example:

  • Steric Effects : The 3-methyl group hinders nucleophilic attack at the adjacent carbon, favoring substitution at the less hindered 1-position .
  • Electronic Effects : The electron-withdrawing carboxylic acid group enhances electrophilicity of the cyclobutane carbons, facilitating nucleophilic additions.
  • Experimental Design : Compare reaction rates with analogous cyclohexane derivatives using kinetic studies (e.g., UV-Vis monitoring) .

Q. What computational approaches predict the compound’s conformational stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy-minimized conformers to assess strain in the cyclobutane ring and torsional angles of the thioether substituent.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in benzene or DMSO) to evaluate dynamic stability .
  • Key Parameters : Bond lengths (C-S: ~1.8 Å), dihedral angles (C-C-C-S), and Mulliken charges on the carboxylic oxygen.

Q. How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 25°C for 24 hours) with HPLC monitoring. The carboxylic acid group may hydrolyze under strong basic conditions .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Cyclobutane derivatives typically degrade above 150°C due to ring strain release.
Condition Stability Outcome Analytical Method
pH 1 (HCl)Stable (<5% degradation)HPLC
pH 13 (NaOH)Partial hydrolysis (~30%)1^1H NMR
100°C, 24hNo decompositionTGA

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for similar cyclobutane derivatives?

Methodological Answer:

  • Source Comparison : Cross-reference purity data (e.g., Kanto Reagents vs. Kishida Chemical). Impurities (e.g., residual solvents) lower observed melting points .
  • Recrystallization : Reproduce melting points after purification via gradient recrystallization (e.g., ethanol/water).
  • DSC Validation : Use differential scanning calorimetry to obtain precise phase-transition data .

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